2-(2-Cyclobutylphenyl)-2-methyloxirane
Description
2-(2-Cyclobutylphenyl)-2-methyloxirane is a 2,2-disubstituted epoxide characterized by a cyclobutylphenyl group and a methyl group attached to the oxirane ring. Epoxides of this class are pivotal in organic synthesis due to their reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl substituent introduces steric strain, which may influence both chemical reactivity and physical stability compared to bulkier or less strained analogs .
Properties
IUPAC Name |
2-(2-cyclobutylphenyl)-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-14-13)12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIRQDJDMWPHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenyl)-2-methyloxirane typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a [2+2] cycloaddition reaction of alkenes with allenoates under visible light irradiation in the presence of a ruthenium (II) photocatalyst.
Attachment to the Phenyl Ring: The cyclobutyl group is then attached to the phenyl ring via a Suzuki-Miyaura coupling reaction using potassium cyclobutyltrifluoroborate and aryl chlorides.
Formation of the Methyloxirane Moiety: The final step involves the formation of the methyloxirane moiety through an epoxidation reaction of the corresponding alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of 2-(2-Cyclobutylphenyl)-2-methyloxirane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the epoxide ring to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted epoxides.
Scientific Research Applications
2-(2-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutylphenyl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
- Its regioselective carbonylation yields monocarbonyl aldehydes, suggesting similar reactivity for the cyclobutyl analog . 2-(4-Isobutylphenyl)-2-methyloxirane (): Titanocene(III)-catalyzed deuteration of this compound highlights the role of bulky aryl groups in directing regioselective transformations. The cyclobutylphenyl group in the target compound may exhibit distinct selectivity due to steric and electronic differences .
Aromatic Substitutions :
- 2-(Chlorophenyl)-2-methyloxiranes (): Derivatives like 2-(4-chlorophenyl)-2-methyloxirane are synthesized via enantioselective Corey-Chaykovsky epoxidation. Chlorine substituents enhance electrophilicity, whereas the cyclobutylphenyl group may modulate electronic effects differently .
- 2-(Methoxyphenyl)-2-methyloxirane (): Methoxy groups donate electron density, altering NMR chemical shifts (e.g., δ 3.86 ppm for OCH₃). The cyclobutylphenyl group’s electron-withdrawing or -donating effects could similarly influence spectroscopic profiles .
Physicochemical Properties
- NMR Spectra :
- 2-(2-Methoxyphenyl)-2-methyloxirane (): Key signals include δ 1.61 ppm (CH₃) and δ 3.86 ppm (OCH₃). Cyclobutylphenyl substituents would likely upfield-shift aromatic protons due to ring-current effects .
- 2-(Cyclopentylmethyl)-2-methyloxirane (): Cyclopentyl protons resonate at δ 1.5–2.5 ppm. The cyclobutyl group’s smaller ring may cause downfield shifts for adjacent protons .
Data Tables
Table 1: Comparison of 2,2-Disubstituted Oxiranes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
